REACTION_CXSMILES
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Cl.[NH2:2][NH2:3].CCN([CH2:9][CH3:10])CC.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1.CC[O:22][CH2:23]C.[C:25]1(C)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:2]([C:25]2[CH:26]=[CH:27][C:28]([O:22][CH2:23][CH:9]=[CH2:10])=[CH:29][CH:30]=2)[NH2:3])=[CH:14][CH:13]=1 |f:0.1|
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Name
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|
Quantity
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70 g
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Type
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reactant
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Smiles
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Cl.NN
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Name
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|
Quantity
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1.2 L
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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107 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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61 g
|
Type
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reactant
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Smiles
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ClC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
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1.2 L
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Type
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reactant
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Smiles
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CCOCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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The triethylammonium hydrochloride salt was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under vacuum
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Type
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CUSTOM
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Details
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The crude residue was purified by chromatography on a bed of silica gel eluting with hexane-EtOAc (6:4)
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=C(CN(N)C2=CC=C(C=C2)OCC=C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |